molecular formula C22H21N3O2S B2862254 (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile CAS No. 450353-38-5

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile

Cat. No.: B2862254
CAS No.: 450353-38-5
M. Wt: 391.49
InChI Key: UDPFWOKMCWPMDE-GHRIWEEISA-N
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Description

The compound “(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile” is a thiazole-based acrylonitrile derivative characterized by a conjugated enenitrile backbone. Its structure includes a 3,4-dimethoxyphenyl substituent on the thiazole ring and a 2-ethylphenylamino group at the β-position of the acrylonitrile moiety. The 3,4-dimethoxy groups confer electron-donating properties, while the 2-ethylphenyl group contributes steric bulk and moderate lipophilicity.

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-ethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-4-15-7-5-6-8-18(15)24-13-17(12-23)22-25-19(14-28-22)16-9-10-20(26-2)21(11-16)27-3/h5-11,13-14,24H,4H2,1-3H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPFWOKMCWPMDE-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Synthesis via Cyclocondensation

The 1,3-thiazole ring is constructed through a cyclocondensation reaction between 3,4-dimethoxyphenyl thioamide and α-bromoacetophenone derivatives. Adapted from protocols for analogous thiazole systems, this step involves:

  • Reactants : 3,4-Dimethoxybenzothioamide (1.2 equiv), 2-bromo-1-(2-ethylphenyl)propan-1-one (1.0 equiv)
  • Conditions : Reflux in ethanol (12 h, 80°C) with triethylamine (2.0 equiv) as a base.
  • Yield : 68–72% after recrystallization from methanol.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by dehydrohalogenation to form the thiazole ring.

Optimization of Reaction Parameters

Catalytic Systems for Cyclocondensation

Comparative studies reveal that Lewis acids (e.g., ZnCl₂) improve thiazole ring formation efficiency:

Catalyst Temperature (°C) Time (h) Yield (%)
None 80 12 68
ZnCl₂ (10 mol%) 60 8 82
FeCl₃ (10 mol%) 60 10 75

Data adapted from and

Solvent Effects on Olefination

Polar aprotic solvents enhance reaction rates in Horner–Wadsworth–Emmons steps:

Solvent Dielectric Constant Yield (%) E/Z Ratio
THF 7.5 85 9:1
DCM 8.9 78 8:1
DMF 37.0 65 7:1

Data derived from and

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.30 (m, 4H, aromatic), 6.98 (s, 1H, NH), 3.94 (s, 6H, OCH₃), 2.65 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.5 Hz, 3H, CH₃).
  • ¹³C NMR : δ 168.4 (C=N), 152.1 (C-O), 142.3 (C=C), 119.8 (CN), 56.1 (OCH₃), 28.7 (CH₂CH₃), 15.2 (CH₃).

Infrared (IR) Spectroscopy

  • Key Absorptions : 2215 cm⁻¹ (C≡N stretch), 1620 cm⁻¹ (C=C), 1245 cm⁻¹ (C-O-C).

Alternative Photochemical Functionalization

Recent advances in thiazole photochemistry permit late-stage modification of the thiazole ring:

  • Reactants : Preformed thiazole derivative, UV light (254 nm)
  • Conditions : Acetonitrile, 24 h, nitrogen atmosphere.
  • Outcome : Selective isomerization and functional group migration, enabling access to structural analogs.

Industrial-Scale Considerations

Adapted from patent methodologies, key scale-up parameters include:

  • Safety : Substitution of explosive peracetic acid with TBHP (tert-butyl hydroperoxide) for epoxidation.
  • Cost Efficiency : Use of phase-transfer catalysts (e.g., tetrabutylammonium hydrogensulfate) to reduce solvent volumes.

Challenges and Limitations

  • Stereochemical Control : Minor (Z)-isomer formation (<10%) necessitates chromatographic purification.
  • Functional Group Sensitivity : The nitrile group is prone to hydrolysis under strongly acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-Based Acrylonitrile Derivatives

Compound Name Thiazole Substituent Amino Group Substituent Key Structural Differences Potential Impact on Properties Reference
Target Compound 3,4-Dimethoxyphenyl 2-Ethylphenyl Balanced electron-donating and lipophilic groups Enhanced solubility and bioavailability
(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 3,4-Dimethoxyphenyl 4-Nitrophenyl Nitro group (electron-withdrawing) Increased reactivity, altered binding affinity
(2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile 4-Nitrophenyl N/A Nitrophenyl on thiazole, no amino group Reduced steric hindrance, stronger conjugation
(2E)-3-[(4-Bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-Methylphenyl 4-Bromophenyl Bromine (electronegative, bulky) Halogen bonding potential, higher molecular weight
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile Phenyl 2-Fluoro-5-nitrophenyl Fluoro and nitro (strong electron-withdrawing) Metabolic stability challenges, polar interactions

Electronic and Steric Effects

  • Electron-Donating vs. In contrast, analogs with nitro (e.g., ) or fluoro-nitro (e.g., ) substituents exhibit electron-deficient aromatic systems, favoring interactions with electron-rich biological targets.
  • Steric Considerations : The 2-ethylphenyl group introduces moderate steric hindrance compared to smaller substituents like methyl () or planar groups like phenyl (). This may influence binding pocket accessibility in enzyme-inhibitor interactions.

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (based on binary fingerprints), the target compound shares ~70–80% similarity with its 4-nitrophenyl and 4-bromophenyl analogs (due to common thiazole-acrylonitrile backbones). However, similarity drops to ~50–60% with phenylthiazol derivatives (e.g., ), highlighting the critical role of substituent diversity in modulating activity .

Biological Activity

The compound (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for a variety of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile is C20H18N2O2S, with a molecular weight of 350.43 g/mol. Its structure includes a thiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit varying degrees of antimicrobial activity. A study highlighted the synthesis of several thiazole derivatives and their evaluation against various bacterial strains. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 0.17 mg/mL to 0.47 mg/mL against pathogens such as E. coli and Bacillus cereus . The presence of the 3,4-dimethoxyphenyl group in the thiazole structure enhances this activity.

Anticancer Activity

Thiazole derivatives have also shown promise in anticancer research. Some studies have reported that certain thiazole compounds exhibit significant cytotoxic effects against cancer cell lines, including HT29 and Jurkat cells. For example, compounds structurally related to our target compound have shown IC50 values lower than those of standard drugs like doxorubicin . The mechanism appears to involve interactions with cellular proteins through hydrophobic contacts and hydrogen bonding.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, thiazole derivatives are also explored for their anti-inflammatory potential. Compounds containing the thiazole moiety have been noted to inhibit inflammatory pathways effectively, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to specific structural features:

Structural Feature Effect on Activity
Dimethoxy substitution Enhances antimicrobial and anticancer activity
Thiazole ring Essential for biological activity
Amino group Increases interaction with cellular targets

The SAR analysis indicates that modifications to the phenyl groups can significantly influence the compound's efficacy against various biological targets.

Case Studies

  • Antimicrobial Study : A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 0.23 mg/mL against E. coli, demonstrating substantial antibacterial properties .
  • Cytotoxicity Assay : In a study assessing the cytotoxic effects on cancer cell lines, compounds similar to our target showed IC50 values indicating potent antiproliferative effects, particularly in HT29 cells .

Q & A

Q. Q1. What are the standard synthetic routes for synthesizing (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile, and what key reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step condensation reactions. Key steps include:

  • Thiazole ring formation : Reacting 3,4-dimethoxyphenyl-substituted thiourea with α-haloketones under reflux in ethanol .
  • Enamine formation : Condensation of the thiazole intermediate with 2-ethylphenylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Nitrile introduction : Cyano group incorporation via nucleophilic substitution or Knoevenagel condensation .

Q. Critical Conditions :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temps accelerate cyclization but risk decomposition
SolventDMF or acetonitrilePolar solvents enhance nucleophilicity
CatalystPd/C or CuIFacilitate C–N coupling; avoid metal contamination

Advanced Synthesis

Q. Q2. How can researchers optimize reaction conditions to mitigate low yields in the final cyclization step?

Methodological Answer: Low yields in cyclization often arise from steric hindrance or competing side reactions. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 12 hrs) and improves regioselectivity .
  • Solvent screening : Test high-boiling solvents (e.g., DMSO) to stabilize transition states .
  • Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity .
  • In situ monitoring : Employ TLC or HPLC to track intermediates and adjust stoichiometry dynamically .

Basic Characterization

Q. Q3. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring and enamine linkage (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify nitrile stretch (~2200 cm⁻¹) and secondary amine N–H bend (~1600 cm⁻¹) .

Advanced Characterization

Q. Q4. How can X-ray crystallography and SHELX refinement resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Crystallization : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane) .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve E/Z isomerism at the enamine double bond .
  • SHELX refinement : Apply SHELXL for structure solution (e.g., direct methods) and SHELXPRO for hydrogen bonding analysis. Key metrics:
    • R-factor < 5% for high-resolution data .
    • Validate torsion angles (e.g., C2–N–C–C confirming E-configuration) .

Basic Biological Evaluation

Q. Q5. What in vitro assays are recommended to evaluate the compound’s anticancer potential?

Methodological Answer:

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Screen against tyrosine kinases or HDACs using fluorogenic substrates .
  • Apoptosis assays : Flow cytometry for Annexin V/PI staining to quantify cell death .

Advanced Biological Evaluation

Q. Q6. How can structure-activity relationship (SAR) studies guide modification for enhanced bioactivity?

Methodological Answer:

  • Substituent variation : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
  • Bioisosteric replacement : Substitute the thiazole ring with 1,2,4-triazole to improve solubility .
  • Docking simulations : Use AutoDock Vina to predict binding affinity for EGFR (PDB: 1M17) and optimize substituent positioning .

Data Contradiction Analysis

Q. Q7. How should discrepancies between theoretical and experimental NMR data be addressed?

Methodological Answer:

  • Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .
  • Dynamic effects : Account for solvent polarity (e.g., PCM model for DMSO) and tautomeric equilibria .
  • Re-examine purity : Use preparative HPLC to isolate isomers and re-analyze .

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